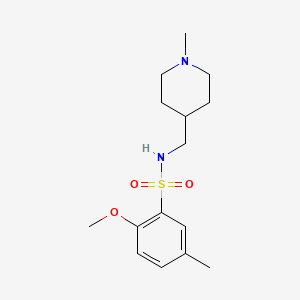![molecular formula C20H13F4NOS B2480882 N-{4-[(4-fluorofenil)sulfanil]fenil}-3-(trifluorometil)bencenocarboxamida CAS No. 339011-56-2](/img/structure/B2480882.png)
N-{4-[(4-fluorofenil)sulfanil]fenil}-3-(trifluorometil)bencenocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound with significant interest in various scientific fields
Aplicaciones Científicas De Investigación
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and specialty chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide may involve large-scale batch reactors where the Suzuki–Miyaura coupling reaction is optimized for higher yields and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Fluorinated aromatic compounds with substituted groups.
Mecanismo De Acción
The mechanism of action of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[(4-chlorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide
- N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide
Uniqueness
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.
Propiedades
IUPAC Name |
N-[4-(4-fluorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4NOS/c21-15-4-8-17(9-5-15)27-18-10-6-16(7-11-18)25-19(26)13-2-1-3-14(12-13)20(22,23)24/h1-12H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLSAULIMVTKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480803.png)
![5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2480807.png)
![2-Chloro-N-(cyclopropylmethyl)-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]acetamide](/img/structure/B2480808.png)
![2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one](/img/structure/B2480809.png)



![(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2480815.png)
![N'-(3,4-dimethylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2480816.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2480818.png)

